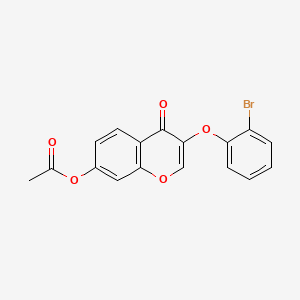![molecular formula C12H8BrFN2OS B11666469 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666469.png)
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a thiophene ring, a bromine atom, and a fluorine atom, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological activities and its ability to form complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide may involve the use of microwave-assisted synthesis to enhance the reaction rate and yield. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce the reaction time and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Employed in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chloro-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-chlorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-methylphenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. These atoms enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H8BrFN2OS |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+ |
InChI Key |
BCOPCMQDHGVPEA-VIZOYTHASA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666407.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666408.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)

![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
![N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11666426.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate](/img/structure/B11666434.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
![2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666448.png)
![(2E)-3-methyl-2-({4-[(4-nitrophenyl)sulfanyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B11666451.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666461.png)
